3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially yielding hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(ISOPROPYLAMINO)ETHANOL: This compound shares the benzofuran ring but differs in its functional groups and overall structure.
2,3-DIHYDRO-1-BENZOFURAN-5-YL(PIPERIDIN-4-YL)METHANONE:
Uniqueness
What sets 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its combination of three distinct heterocyclic rings. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c23-18(19-6-9-22-7-1-2-8-22)16-12-15(20-21-16)13-3-4-17-14(11-13)5-10-24-17/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,23)(H,20,21) |
InChI Key |
FJFPJIFXEWUADM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
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